

Hpk1-IN-8: A Technical Guide to its Role in Immuno-Oncology

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Compound of Interest

Compound Name: *Hpk1-IN-8*

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Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell receptor (TCR) signaling. **Hpk1-IN-8**, an allosteric and inactive conformation-selective inhibitor of full-length HPK1, represents a novel approach to targeting this kinase. This technical guide provides an in-depth overview of the role of **Hpk1-IN-8** in immuno-oncology, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a key intracellular immune checkpoint.^{[1][2]} Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.^{[1][3]} This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of SLP-76 from the TCR signaling complex and its subsequent ubiquitination and proteasomal degradation.^{[1][4]} The net effect is an attenuation

of TCR signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[1]
[5]

Genetic studies in mice, utilizing either HPK1 knockout or kinase-dead knock-in models, have demonstrated enhanced anti-tumor immunity and improved responses to checkpoint inhibitors. [6] These findings have spurred the development of small molecule inhibitors targeting HPK1 as a novel cancer immunotherapy strategy.

Hpk1-IN-8: An Allosteric Inhibitor of HPK1

Hpk1-IN-8 is a potent and selective allosteric inhibitor of HPK1.[6][7][8] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, **Hpk1-IN-8** binds to an allosteric site on the unphosphorylated, inactive conformation of the full-length HPK1 protein.[6][7][8] This unique mechanism of action offers several potential advantages, including higher selectivity against other kinases and the ability to stabilize the inactive state of HPK1, thereby preventing its activation.[7][8]

Mechanism of Action

Hpk1-IN-8 functions by binding to a pocket that includes residues both within and outside of the kinase domain of the full-length, unphosphorylated HPK1.[7][8] This binding event stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation.[7][8] By locking HPK1 in an inactive state, **Hpk1-IN-8** effectively removes the "brake" on TCR signaling, leading to enhanced T-cell responses.

Quantitative Data for Hpk1-IN-8

The following tables summarize the available quantitative data for **Hpk1-IN-8** (referred to as "compound 1" in the primary literature) and other representative HPK1 inhibitors.

Table 1: In Vitro Potency of **Hpk1-IN-8** ("compound 1")[6][7][8]

Assay Type	Target/Cell Line	Parameter	Value
Kinase Cascade Assay	Unphosphorylated HPK1	IC50	0.0465 nM
TR-FRET Binding Assay	Unphosphorylated HPK1	IC50	Potent (exact value not specified)
TR-FRET Binding Assay	Active, Phosphorylated HPK1	IC50	>24-fold less potent than vs. unphosphorylated
Cellular Assay (pSLP-76)	Human PBMCs	IC50	< 20 nM

Table 2: Kinase Selectivity of **Hpk1-IN-8** ("compound 1")[\[5\]](#)

Kinase	Fold Selectivity vs. HPK1
Leucine-rich repeat kinase 2 (LRRK2)	< 100-fold
MAP4K2	< 100-fold
MAP4K3	< 100-fold
MAP4K5	< 100-fold
Other 260 kinases	> 100-fold

Table 3: Cellular Activity of Representative HPK1 Inhibitors[\[9\]](#)[\[10\]](#)[\[11\]](#)

Compound	Cellular Assay	Cell Type	Parameter	Value
Compound "I"	pSLP-76 (S376)	Jurkat	IC50	3 nM
Compound "I"	IL-2 Production	Primary T-cells	EC50	1.5 nM
Compound 1 (diaminopyrimidine carboxamide)	IL-2 ELISA	Human PBMCs	EC50	226 nM
Insilico Medicine Compound "[I]"	HPK1 Inhibition	-	IC50	10.4 nM
Insilico Medicine Compound "[I]"	Kinase Panel (MAP4K family)	-	IC50	85 - 665 nM

Note: Data for **Hpk1-IN-8** in vivo efficacy is not publicly available in the reviewed literature. The table below presents representative data for other HPK1 inhibitors to illustrate potential in vivo effects.

Table 4: Representative In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models[\[11\]](#)

Compound	Mouse Model	Dosing	Outcome
Insilico Medicine Compound "[I]"	CT26	30 mg/kg p.o. (BID)	42% Tumor Growth Inhibition (TGI)
Anti-PD-1	CT26	3 mg/kg i.p.	36% TGI
Insilico Medicine Compound "[I]" + Anti-PD-1	CT26	Combination	95% TGI

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Hpk1-IN-8** and other HPK1 inhibitors.

HPK1 Kinase Cascade Assay

This assay is designed to identify inhibitors that preferentially bind to the inactive, unphosphorylated form of HPK1.^[3]

Materials:

- Full-length, unphosphorylated recombinant HPK1 protein
- Biotinylated SLP-76 substrate
- γ -^[33P]-ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)^[7]
- **Hpk1-IN-8** or other test compounds
- Streptavidin-coated scintillation proximity assay (SPA) beads
- 384-well microplates

Procedure:

- Prepare serial dilutions of **Hpk1-IN-8** in DMSO.
- In a 384-well plate, add 1 μ L of the compound dilutions.
- Add 2 μ L of a solution containing full-length, unphosphorylated HPK1 and biotinylated SLP-76 in kinase assay buffer.
- Initiate the reaction by adding 2 μ L of a solution containing γ -^[33P]-ATP in kinase assay buffer.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding a solution of streptavidin-coated SPA beads.
- Measure the incorporation of ³³P into the biotinylated SLP-76 substrate using a scintillation counter.
- Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay measures the binding affinity of inhibitors to the HPK1 protein.^{[7][12]}

Materials:

- Recombinant HPK1 protein (tagged, e.g., with GST or His)
- Europium-labeled anti-tag antibody (e.g., anti-GST)
- Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)^[7]
- **Hpk1-IN-8** or other test compounds
- 384-well microplates (low-volume, white or black)

Procedure:

- Prepare serial dilutions of **Hpk1-IN-8** in DMSO and then dilute further in kinase buffer.
- In a 384-well plate, add 4 µL of the diluted compound.
- Prepare a 2X solution of HPK1 protein and the Europium-labeled anti-tag antibody in kinase buffer. Add 8 µL of this mixture to each well.
- Prepare a 4X solution of the Alexa Fluor® 647-labeled kinase tracer in kinase buffer. Add 4 µL of this solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable time delay (e.g., 100 µs).

- Calculate the emission ratio (acceptor/donor) and determine the IC50 value from the dose-response curve.

Phospho-SLP-76 (S376) Flow Cytometry Assay in Jurkat Cells

This cellular assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for stimulation
- **Hpk1-IN-8** or other test compounds
- Fixation buffer (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., ice-cold 90% methanol)
- Fluorochrome-conjugated antibodies: anti-phospho-SLP-76 (S376), and cell surface markers (e.g., CD3, CD4)
- Flow cytometer

Procedure:

- Culture Jurkat T-cells to a density of approximately 1×10^6 cells/mL.
- Pre-incubate the cells with serial dilutions of **Hpk1-IN-8** for 1-2 hours at 37°C.
- Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.
- Fix the cells by adding pre-warmed fixation buffer for 10-15 minutes at room temperature.

- Permeabilize the cells by resuspending the cell pellet in ice-cold methanol and incubating on ice for 30 minutes.
- Wash the cells with staining buffer (e.g., PBS with 0.5% BSA).
- Stain the cells with the anti-phospho-SLP-76 (S376) antibody and any other desired antibodies for 40-60 minutes at room temperature in the dark.
- Wash the cells and resuspend in staining buffer for analysis.
- Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-SLP-76 in the gated cell population.
- Calculate the EC50 value from the dose-response curve.

IL-2 Secretion Assay in Primary Human T-cells

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of the key cytokine, IL-2.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
- RPMI-1640 medium supplemented with 10% human serum
- Anti-CD3 and anti-CD28 antibodies for stimulation
- **Hpk1-IN-8** or other test compounds
- IL-2 ELISA kit or other cytokine detection assay (e.g., Luminex, ELISpot)

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Plate the cells in a 96-well plate at a density of $1-2 \times 10^5$ cells per well.
- Pre-incubate the cells with serial dilutions of **Hpk1-IN-8** for 1-2 hours at 37°C.

- Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the EC50 value for IL-2 production from the dose-response curve.

In Vivo Efficacy in a Syngeneic Mouse Tumor Model

This experimental workflow outlines a general approach to evaluating the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[18\]](#)

Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c)
- Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
- **Hpk1-IN-8** or other test compound formulated for in vivo administration (e.g., oral gavage)
- Control vehicle
- (Optional) Checkpoint inhibitor antibody (e.g., anti-PD-1)
- Calipers for tumor measurement

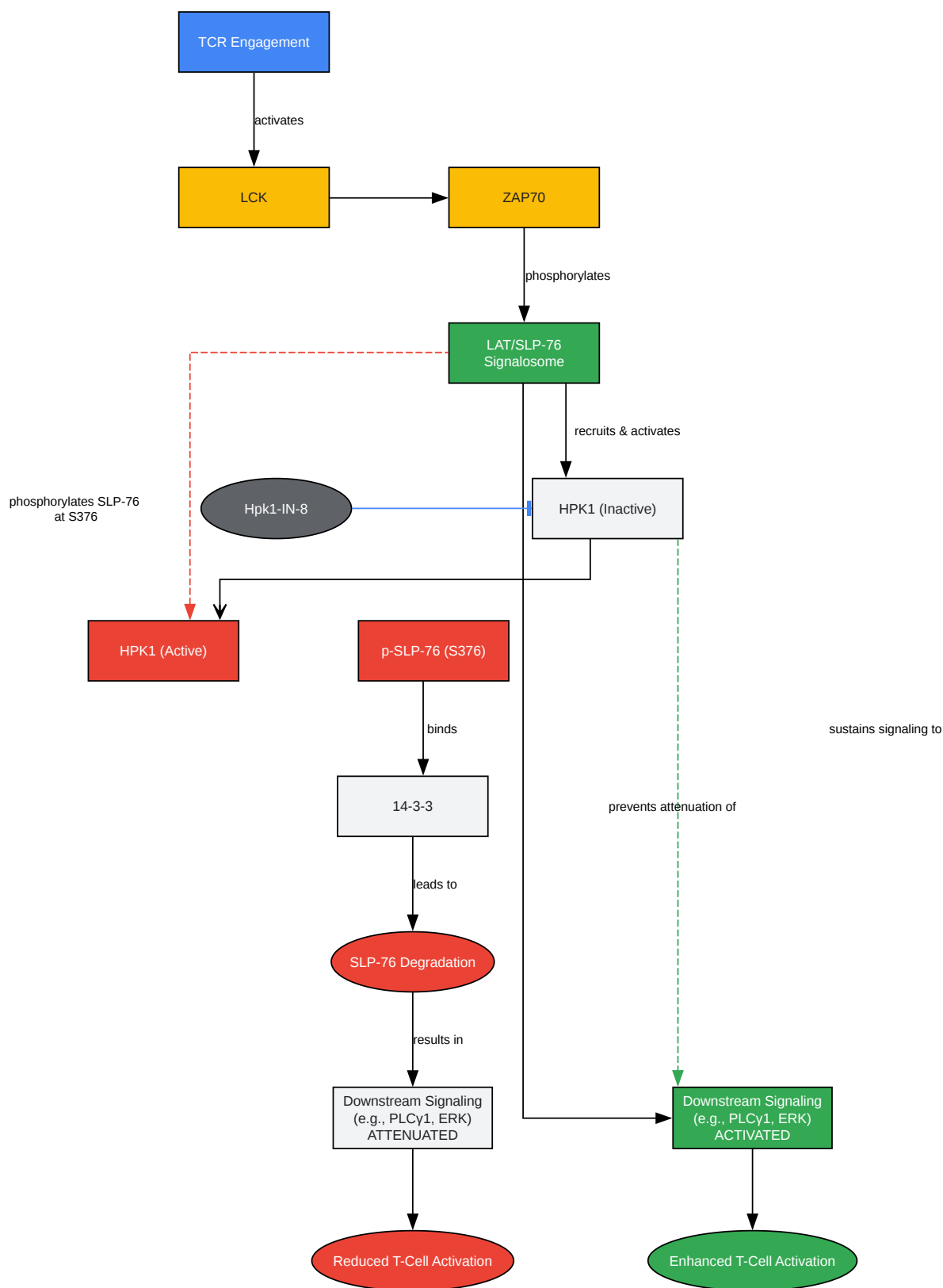
Procedure:

- Inject a suspension of tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment groups (e.g., vehicle, **Hpk1-IN-8**, anti-PD-1, combination).

- Administer the treatments according to the desired schedule (e.g., daily oral gavage for the HPK1 inhibitor, intraperitoneal injection for the antibody).
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice.
- At the end of the study, tumors and immune organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
- Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.

Visualizations

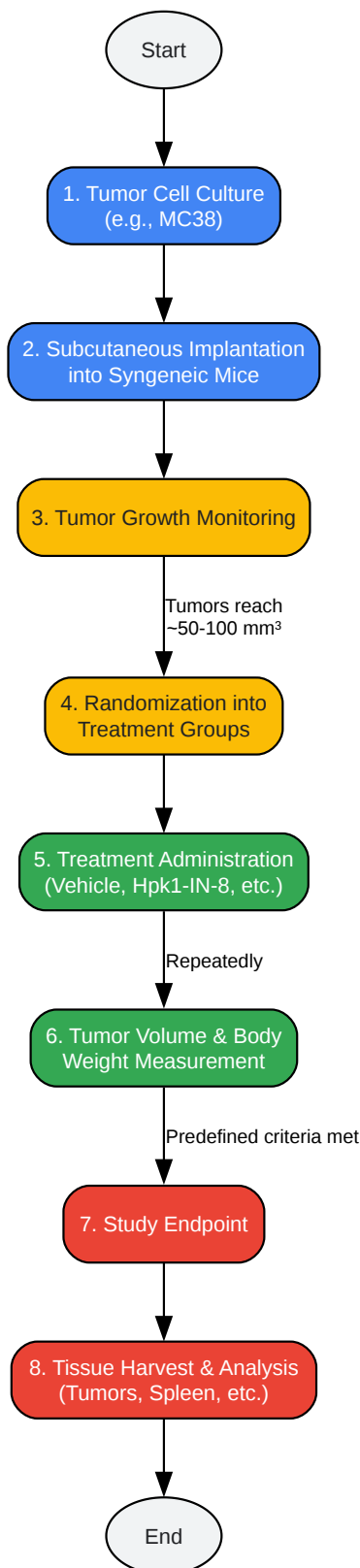
HPK1 Signaling Pathway in T-Cells



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Caption: HPK1 signaling pathway and inhibition by **Hpk1-IN-8**.

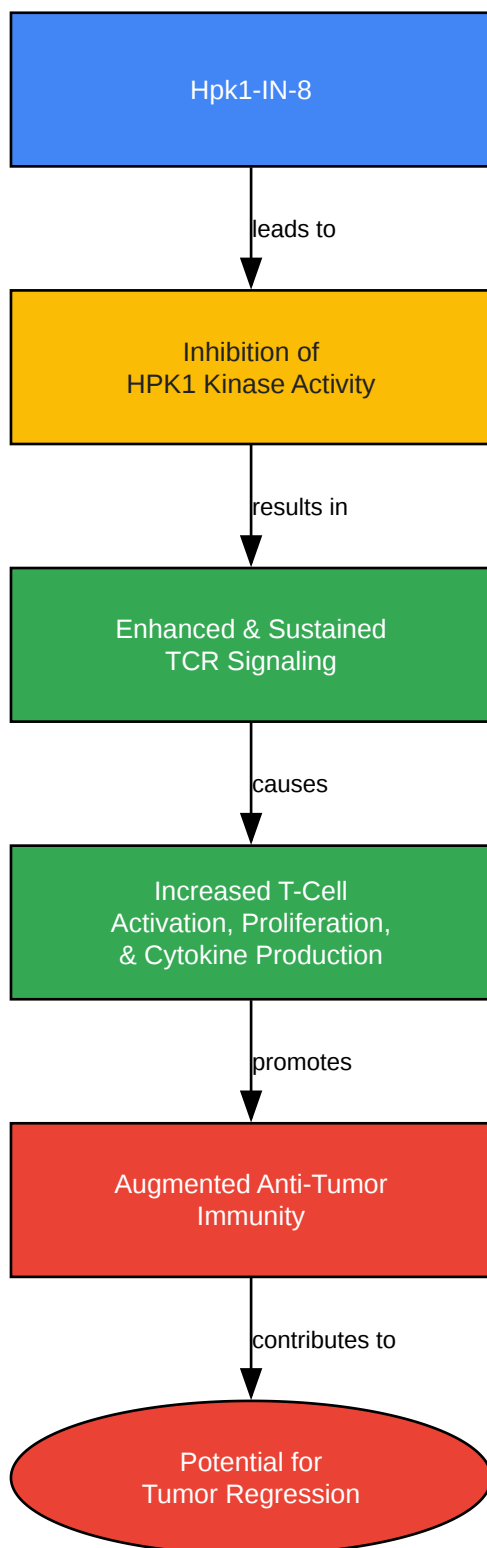
Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a syngeneic mouse tumor model study.

Logical Relationship of HPK1 Inhibition and Anti-Tumor Immunity



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Caption: HPK1 inhibition enhances anti-tumor immunity.

Conclusion

Hpk1-IN-8 represents a promising therapeutic agent in the field of immuno-oncology due to its novel allosteric mechanism of inhibiting HPK1. By selectively targeting the inactive conformation of the kinase, **Hpk1-IN-8** can effectively remove a key negative regulatory signal in T-cells, thereby unleashing a more potent anti-tumor immune response. The preclinical data on HPK1 inhibitors, in general, are encouraging, suggesting potential for both monotherapy and combination therapy with existing immunotherapies like checkpoint inhibitors. Further investigation into the in vivo efficacy and safety profile of **Hpk1-IN-8** is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of HPK1-targeted cancer immunotherapy.

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